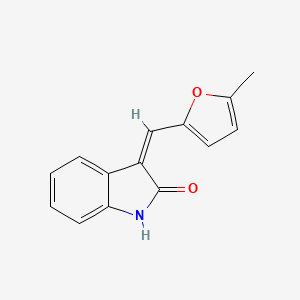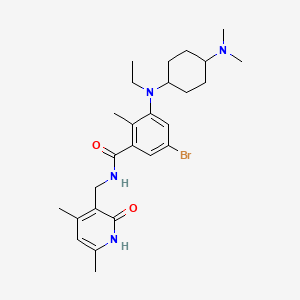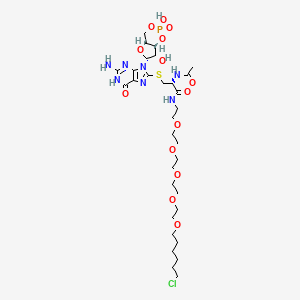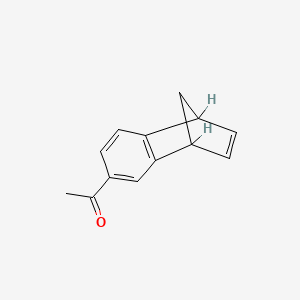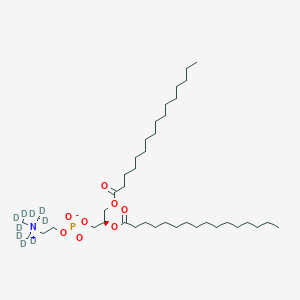
Colfosceril-d9 Palmitate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipalmitoylphosphatidylcholine-d9-1: is a deuterium-labeled analog of dipalmitoylphosphatidylcholine. It is a zwitterionic phosphoglyceride that can be used for the preparation of liposomal monolayers . This compound is particularly useful in scientific research due to its stable isotope labeling, which allows for precise quantitation in various studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dipalmitoylphosphatidylcholine-d9-1 involves the incorporation of deuterium into the dipalmitoylphosphatidylcholine molecule. This is typically achieved through hydrogen-deuterium exchange reactions under controlled conditions . The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange process .
Industrial Production Methods: Industrial production of dipalmitoylphosphatidylcholine-d9-1 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced purification techniques to ensure the final product’s isotopic purity .
Chemical Reactions Analysis
Types of Reactions: Dipalmitoylphosphatidylcholine-d9-1 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields.
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phospholipids, while reduction can produce reduced analogs .
Scientific Research Applications
Chemistry: Dipalmitoylphosphatidylcholine-d9-1 is used in lipidomics studies to quantify lipid species accurately . Its stable isotope labeling allows for precise measurement of lipid metabolism and dynamics .
Biology: In biological research, dipalmitoylphosphatidylcholine-d9-1 is used to study cell membrane dynamics and interactions . It serves as a model compound for investigating the behavior of phospholipids in biological membranes .
Medicine: Dipalmitoylphosphatidylcholine-d9-1 is employed in drug delivery systems, particularly in the development of liposomal formulations . Its ability to form stable liposomes makes it an ideal candidate for encapsulating therapeutic agents .
Industry: In the industrial sector, dipalmitoylphosphatidylcholine-d9-1 is used in the production of high-purity lipids for various applications, including cosmetics and food additives .
Mechanism of Action
Dipalmitoylphosphatidylcholine-d9-1 exerts its effects by integrating into lipid bilayers and altering their properties . The deuterium labeling allows for detailed studies of lipid interactions and dynamics within the membrane . The compound targets specific lipid domains and pathways involved in membrane structure and function .
Comparison with Similar Compounds
Dipalmitoylphosphatidylcholine (DPPC): The non-deuterated analog of dipalmitoylphosphatidylcholine-d9-1.
Dipalmitoylphosphatidylethanolamine (DPPE): Another phospholipid with similar structural properties but different headgroup.
Distearoylphosphatidylcholine (DSPC): A phospholipid with longer fatty acid chains.
Uniqueness: Dipalmitoylphosphatidylcholine-d9-1 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in research applications . This makes it particularly valuable in studies requiring accurate measurement of lipid dynamics and interactions .
Properties
Molecular Formula |
C40H80NO8P |
|---|---|
Molecular Weight |
743.1 g/mol |
IUPAC Name |
[(2R)-2,3-di(hexadecanoyloxy)propyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate |
InChI |
InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1/i3D3,4D3,5D3 |
InChI Key |
KILNVBDSWZSGLL-IFKPPQQBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCOP(=O)([O-])OC[C@@H](COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1H-Imidazo[4,5-b]pyridin-2-yl)benzonitrile](/img/structure/B15074105.png)

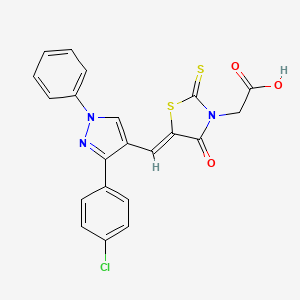
![(2S,3S,4R,5R,6S)-6-[[(4aR,7S)-4a,7-dihydroxy-7-methyl-1,5,6,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-2-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B15074121.png)
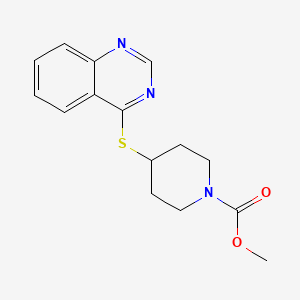
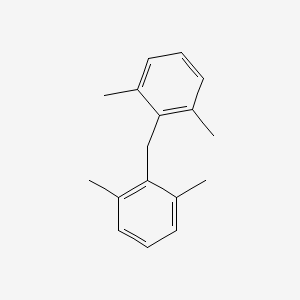
![[[1-(Phenylselanyl)cyclohexyl]selanyl]benzene](/img/structure/B15074135.png)
![4-[(3-Chlorophenyl)sulfanyl]piperidine hydrochloride](/img/structure/B15074137.png)
![tetrasodium;[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B15074142.png)
